molecular formula C17H14Br3N3O2S B10857627 KS100

KS100

Cat. No.: B10857627
M. Wt: 564.1 g/mol
InChI Key: ITNWMLCBAZGWRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KS100 is a potent inhibitor of aldehyde dehydrogenase (ALDH), a family of enzymes involved in the detoxification of aldehydes. It has shown significant antiproliferative and anticancer effects with low toxicity. This compound increases reactive oxygen species (ROS) activity, lipid peroxidation, and the accumulation of toxic aldehydes, leading to apoptosis and cell cycle arrest at the G2/M phase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KS100 involves the preparation of isatin derivatives bearing a nitrofuran moiety. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

Chemical Reactions Analysis

Types of Reactions

KS100 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be further studied for their biological activities .

Scientific Research Applications

KS100 has a wide range of scientific research applications, including:

Mechanism of Action

KS100 exerts its effects by inhibiting aldehyde dehydrogenase enzymes, specifically ALDH1A1, ALDH2, and ALDH3A1. This inhibition leads to the accumulation of toxic aldehydes, increased ROS activity, and lipid peroxidation. These effects result in apoptosis and cell cycle arrest at the G2/M phase. The molecular targets and pathways involved include the ALDH enzymes and related cellular pathways that regulate oxidative stress and cell survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of KS100

This compound is unique due to its high potency and low toxicity compared to other ALDH inhibitors. It has shown significant anticancer effects in various cell lines and has potential for further development as a therapeutic agent .

Properties

Molecular Formula

C17H14Br3N3O2S

Molecular Weight

564.1 g/mol

IUPAC Name

[4-[(5,7-dibromo-2,3-dioxoindol-1-yl)methyl]phenyl]methyl carbamimidothioate;hydrobromide

InChI

InChI=1S/C17H13Br2N3O2S.BrH/c18-11-5-12-14(13(19)6-11)22(16(24)15(12)23)7-9-1-3-10(4-2-9)8-25-17(20)21;/h1-6H,7-8H2,(H3,20,21);1H

InChI Key

ITNWMLCBAZGWRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C=C(C=C3Br)Br)C(=O)C2=O)CSC(=N)N.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.